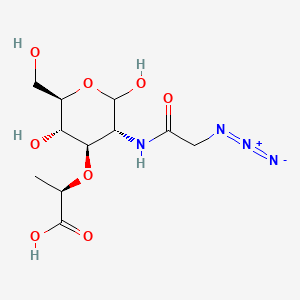
N-Acetylmuramic acid-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylmuramic acid-azide is a derivative of N-acetylmuramic acid, a key component of bacterial peptidoglycans. This compound is particularly notable for its use in bioorthogonal labeling and click chemistry, which allows for the visualization and study of bacterial cell walls .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylmuramic acid-azide typically involves the modification of N-acetylmuramic acidThe reaction conditions often involve the use of azide salts and appropriate solvents to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-acetylmuramic acid-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry to facilitate the cycloaddition of azides and alkynes.
Azide Salts: Utilized in the initial synthesis of this compound.
Major Products
Aplicaciones Científicas De Investigación
N-acetylmuramic acid-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of bacterial cell wall dynamics and peptidoglycan biosynthesis.
Industry: Utilized in the production of fluorescently labeled peptidoglycans for various analytical techniques.
Mecanismo De Acción
N-acetylmuramic acid-azide exerts its effects primarily through its incorporation into bacterial peptidoglycans. The azide group allows for bioorthogonal labeling, enabling the visualization of bacterial cell walls. This compound targets the peptidoglycan biosynthesis pathway, interacting with enzymes involved in the incorporation of N-acetylmuramic acid into the bacterial cell wall .
Comparación Con Compuestos Similares
Similar Compounds
N-acetylglucosamine: Another component of bacterial peptidoglycans, often used in similar labeling techniques.
N-acetylmuramic acid: The parent compound of N-acetylmuramic acid-azide, lacking the azide group.
Uniqueness
This compound is unique due to its azide group, which allows for specific and efficient bioorthogonal labeling through click chemistry. This makes it particularly valuable for studying bacterial cell wall dynamics and developing new diagnostic and therapeutic tools .
Propiedades
Fórmula molecular |
C11H18N4O8 |
|---|---|
Peso molecular |
334.28 g/mol |
Nombre IUPAC |
(2R)-2-[(3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H18N4O8/c1-4(10(19)20)22-9-7(14-6(17)2-13-15-12)11(21)23-5(3-16)8(9)18/h4-5,7-9,11,16,18,21H,2-3H2,1H3,(H,14,17)(H,19,20)/t4-,5-,7-,8-,9-,11?/m1/s1 |
Clave InChI |
BDRSICZLRYBNHJ-HONWWXKESA-N |
SMILES isomérico |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CN=[N+]=[N-])O)CO)O |
SMILES canónico |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















